Zaltoprofen
Overview
Description
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, antipyretic, and anti-inflammatory properties. It is known by the trade name Soleton and was first approved for use in Japan in 1993 . This compound is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Mechanism of Action
Target of Action
Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase-2 (COX-2) enzyme . It also interacts with bradykinin-induced pain responses without blocking bradykinin receptors .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of COX-2 enzymes . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Furthermore, this compound inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Biochemical Pathways
This compound affects the arachidonic acid metabolism system, a key biochemical pathway involved in inflammation and pain . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .
Pharmacokinetics
It is known that this compound is metabolized by the liver, and its metabolites include this compound acyl glucuronide, 10-hydroxythis compound, and this compound s-oxide .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of prostaglandin biosynthesis and the reduction of bradykinin-induced nociceptive responses . This leads to a decrease in inflammation and pain, providing relief for conditions such as arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s renal function and albumin levels can significantly affect the pharmacokinetics of this compound . Additionally, genetic polymorphisms, particularly in the CYP2C9 enzyme, could potentially influence the metabolism and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Zaltoprofen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound inhibits bradykinin-induced pain responses by blocking the B2-type bradykinin receptor in nerve endings . This dual mechanism of action makes this compound effective in managing pain and inflammation.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of extraskeletal chondrosarcoma cells by inducing the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and cell cycle checkpoint proteins such as p21, p27, and p53 . This results in the inhibition of cell growth and induction of tumor necrosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX-2 and bradykinin receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It selectively inhibits COX-2, reducing the production of prostaglandins that mediate inflammation and pain . Additionally, this compound blocks the B2-type bradykinin receptor, preventing bradykinin-induced nociception . This dual inhibition results in potent analgesic and anti-inflammatory effects. This compound also induces the expression of PPARγ and other transcription factors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and maintains its efficacy in reducing pain and inflammation . Long-term studies in vitro and in vivo have demonstrated that this compound continues to inhibit COX-2 and bradykinin receptors, resulting in sustained anti-inflammatory and analgesic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models, this compound has been shown to significantly increase reaction time in pain response tests at dosages of 15 and 20 mg/kg . Higher doses of this compound have demonstrated peak analgesic effects at 30 minutes, with sustained efficacy for up to 90 minutes . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily by the enzymes CYP2C9 and UGT2B7 . CYP2C9 catalyzes the sulphoxidation of this compound, while UGT2B7 is involved in its glucuronidation . These metabolic pathways result in the formation of various metabolites, including this compound acyl glucuronide and 10-Hydroxythis compound . The metabolism of this compound can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, where it exerts its therapeutic effects . The distribution of this compound can be influenced by transporters such as organic anion-transporting polypeptides (OATPs), which may affect its absorption and localization . Additionally, this compound’s binding to plasma proteins can impact its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with COX-2 and bradykinin receptors The presence of specific targeting signals or post-translational modifications may direct this compound to specific cellular compartments or organelles, influencing its therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zaltoprofen involves several key steps. One common method starts with the intermediate 5-(1-propyloic)-2-thiophenyl toluylic acid. This intermediate undergoes a series of reactions including mixing with vitriol oil and phosphoric acid, followed by stirring, washing with saturated sodium bicarbonate and sodium chloride solutions, drying, distillation, and crystallization . Another method involves a Friedel-Crafts reaction type intramolecular cyclization reaction using polyphosphoric acid and organic solvents such as 1,1,2-trichloroethene, methylcyclohexane, cyclohexane, and n-heptane .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Zaltoprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized by cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7) .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP2C9, leading to the formation of this compound S-oxide.
Reduction: Involves the reduction of the ketone group to form hydroxyl derivatives.
Substitution: Involves the substitution of functional groups under specific conditions.
Major Products: The major products formed from these reactions include this compound acyl glucuronide, 10-Hydroxythis compound, and this compound S-oxide .
Scientific Research Applications
Zaltoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving COX-2 inhibitors and NSAIDs.
Biology: Investigated for its effects on inflammatory pathways and pain responses.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
- Ibuprofen
- Naproxen
- Ketoprofen
- Flurbiprofen
Comparison: Zaltoprofen is unique among NSAIDs due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors . This selective action results in fewer gastrointestinal side effects compared to other NSAIDs .
Properties
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
Record name | Zaltoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaltoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaltoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZALTOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Zaltoprofen?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , ] Additionally, this compound has been shown to inhibit bradykinin-induced pain responses, suggesting an additional mechanism involving the bradykinin pathway. [, ]
Q2: How does this compound's inhibition of bradykinin contribute to its analgesic effects?
A2: this compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons of the spinal cord. [] This inhibition is thought to occur through the blocking of protein kinase C activation by this compound, independent of its COX inhibitory activity. []
Q3: Does this compound affect PPARγ in any way?
A3: Yes, recent research suggests that this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in various cellular processes including cell growth and differentiation. [, , ] This PPARγ activation has been linked to this compound's anti-tumor effects in preclinical models of chondrosarcoma. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H17ClO3S, and its molecular weight is 360.85 g/mol. [, ]
Q5: Are there studies on the stability of this compound under different conditions?
A5: Yes, this compound has been tested for stability under various conditions, including hydrolytic, oxidative, photolytic, and thermal stress. [] Stability studies were also conducted on various formulations of this compound, including microcapsules, nanosuspensions, and lyophilized tablets. [, , ]
Q6: What are the primary routes of metabolism for this compound?
A6: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, and UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. [] CYP2C9 catalyzes the sulfoxidation of this compound, while UGT2B7 is involved in its glucuronidation. []
Q7: What are the main clinical applications of this compound?
A9: this compound is primarily indicated for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. [, , , ] It is also used for pain relief after surgery, injury, and tooth extraction. []
Q8: How effective is this compound compared to other NSAIDs like diclofenac and loxoprofen?
A10: Clinical trials have demonstrated that this compound exhibits comparable efficacy to diclofenac and loxoprofen in terms of analgesic and anti-inflammatory effects in patients with knee osteoarthritis and acute upper respiratory tract infection. [, ]
Q9: What are the potential adverse effects associated with this compound use?
A12: As with other NSAIDs, this compound may cause gastrointestinal side effects such as dyspepsia, nausea, and abdominal pain. [, ] It can also potentially lead to renal dysfunction in susceptible individuals. []
Q10: What strategies are being explored to improve the delivery and bioavailability of this compound?
A10: Several approaches have been investigated to enhance this compound's delivery, including:
- Nanosuspensions: Reducing particle size to the nanoscale can improve dissolution rate and potentially enhance bioavailability. []
- Microemulsions: Formulating this compound as a microemulsion can enhance its solubility and permeation across biological membranes. []
- Ethosomes: Ethosomes, which are lipid vesicles containing ethanol, have shown promise in enhancing this compound's topical delivery for improved anti-inflammatory activity. []
- Self-microemulsifying drug delivery systems (SMEDDS): These systems can improve this compound's solubility and dissolution, leading to enhanced oral absorption. []
- Spherical Agglomerated Dense Compacts: This formulation strategy involves preparing spherical crystals of this compound, which are then compressed into dense compacts, potentially leading to improved pharmacokinetic parameters like AUC and mean residence time (MRT). []
Q11: What analytical techniques are commonly used for the quantification of this compound?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and biological samples. [, ]
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